(+/-)-6-Methylnicotine
Overview
Description
(+/-)-6-Methylnicotine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Methylation and Radical Reactions : The reaction of nicotine with methyllithium and methyl radical produces 2-Methylnicotine as a major product, alongside the 4- and 6-methylnicotines. This implies applications in synthetic chemistry and possibly in pharmacological alterations of nicotine derivatives (Secor, Chavdarian & Seeman, 1981).
Microbial Degradation : Certain bacteria strains can completely degrade 6-methylnicotinic acid, indicating applications in bioremediation or as a model for studying microbial metabolism. One strain in particular, Mena 23/3–3c, starts its degradation pathway by hydroxylation at the C2 position, hinting at potential uses in biotransformation or industrial microbiology (Tinschert, Kiener, Heinzmann & Tschech, 1997).
Coordination Chemistry and Material Sciences : Various coordination complexes of 6-methylnicotinic acid have been synthesized, showing diverse structures and highlighting its role in the development of materials with specific molecular architectures. This is significant for materials science, especially in the development of new types of catalysts, sensors, or molecular devices (Aakeröy & Beatty, 1999).
Hirshfeld Surface Analysis in Crystallography : Studies of Hirshfeld surface and fingerprint plot analysis involving 6-methylnicotinic acid in complex molecular structures highlight its use in understanding intermolecular interactions and molecular packing in crystal engineering (Luo, Mao & Sun, 2014).
Biocatalysis for Heterocyclic Carboxylic Acids : The use of bacteria for the regioselective hydroxylation of 6-methylnicotinic acid to produce various hydroxylated heterocyclic carboxylic acid derivatives is significant for chemical synthesis, especially in the production of fine chemicals or pharmaceutical intermediates (Tinschert, Tschech, Heinzmann & Kiener, 2000).
Antibacterial Studies : Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been explored for their antibacterial properties, indicating potential applications in developing new antibacterial agents or coatings (Verma & Bhojak, 2018).
properties
IUPAC Name |
2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIAVIKMKSDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902956 | |
Record name | NoName_3534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-6-Methylnicotine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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